Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate
Description
Properties
IUPAC Name |
calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H12O5.Ca/c2*1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13;/h2*5,9H,2-4H2,1H3,(H,14,15);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZAPFZGSHYFGB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C(=O)[O-].CCC(=O)C1C(=O)CC(CC1=O)C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22CaO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
The synthesis begins with maleic acid diesters (e.g., diethyl maleate) and acetone as primary reactants. Under the catalytic influence of diethylamine , a Michael addition occurs at 150°C over 24–32 hours, forming diethyl acetonyl succinate . Subsequent Claisen condensation, facilitated by an organic base, yields 3,5-dioxocyclohexanecarboxylate . Acidification with organic acids or phenolic compounds stabilizes the intermediate before acylation introduces the propionyl group. Rearrangement, hydrolysis, and final salt formation with calcium hydroxide complete the sequence.
Environmental and Industrial Advantages
By circumventing intermediate purification, this method reduces wastewater and solvent use by approximately 40% compared to traditional routes. The substitution of water-soluble acid-binding agents (e.g., sodium carbonate) over triethylamine improves catalyst recovery, lowering production costs.
Enzymatic Hydrolysis Using Lipase Catalysts
Patent CN109680016A introduces an enzymatic approach for synthesizing prohexadione calcium via hydrolysis of ethyl 3,5-dioxo-4-propionylcyclohexanecarboxylate using lipases. This method emphasizes mild reaction conditions and high selectivity.
Reaction Optimization
The ethyl ester derivative is combined with a 20–30% calcium acetate aqueous solution at a mass ratio of 10:1–20:1. Lipases such as Novozyme 435 or Lipozyme RMIM (0.5–2% by mass) catalyze the hydrolysis at 30–80°C under agitation (250–800 rpm). Cooling precipitates the final product with yields exceeding 98% and HPLC purity of 98.7%.
Key Parameters:
Advantages Over Chemical Hydrolysis
Lipase-catalyzed reactions eliminate the need for harsh acids or bases, reducing byproduct formation. Enzyme recovery via filtration and reuse across multiple cycles enhances cost-efficiency. The aqueous reaction medium also aligns with green chemistry principles.
Comparative Analysis of Synthesis Methods
The table below contrasts critical parameters of the two methods:
Chemical Reactions Analysis
Types of Reactions
Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in plant biology research to study its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in agriculture to enhance crop yield and resistance to environmental stressors.
Mechanism of Action
The mechanism of action of calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate involves the inhibition of gibberellin biosynthesis in plants. Gibberellins are plant hormones responsible for promoting growth. By inhibiting gibberellin biosynthesis, the compound reduces shoot elongation and enhances stress resistance in plants . The molecular targets and pathways involved include the 3β- and 2β-hydroxylation steps in gibberellin biosynthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Molecular Formula : C₉H₈O₄ (Molecular Weight: ~180.16 g/mol)
- Applications : Used in pharmacological research, food/cosmetic additives, and as an antioxidant .
- Structural Differences: Unlike prohexadione calcium, caffeic acid is a phenolic compound with a simpler structure featuring a benzene ring, two hydroxyl groups, and an acrylic acid chain. The absence of a metal ion (e.g., calcium) or cyclohexane ring results in distinct solubility and reactivity profiles.
- Safety: No specific hazards are noted for caffeic acid in the provided data, whereas prohexadione calcium carries the hazard statement H313 ("contact with skin may be harmful") .
Zygocaperoside and Isorhamnetin-3-O Glycoside
- Source : Isolated from Zygophyllum fabago roots .
- Structural Features: These glycosides comprise sugar moieties attached to aglycone structures (triterpenoid or flavonoid).
- Their primary applications focus on phytochemical research rather than agricultural regulation .
Manganese, Zinc, and Lead Compounds
- Relevance : Highlighted in Toxics Release Inventory (TRI) data for environmental discharge .
- Comparison: These inorganic compounds differ fundamentally in structure and use. Prohexadione calcium’s organic-calcium complex contrasts with the environmental persistence and toxicity associated with heavy metals like lead .
Research Findings and Limitations
- Prohexadione Calcium : Spectroscopic data (e.g., NMR) are critical for structural confirmation, though such details are absent in the provided evidence. Its efficacy as a growth regulator is well-documented, but comparative studies with other plant regulators (e.g., paclobutrazol) are lacking in the sources .
- Safety Profile : Prohexadione calcium’s hazard classification (H313 ) underscores the need for careful handling compared to less hazardous compounds like caffeic acid .
Biological Activity
Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate, commonly known as prohexadione calcium (CAS Number: 127277-53-6), is a plant growth regulator that primarily inhibits gibberellin biosynthesis in plants. This article explores its biological activity, mechanisms of action, and effects on various plant species through detailed research findings and case studies.
Prohexadione calcium acts as an inhibitor of the enzyme kaurene oxidase, which is crucial in the gibberellin biosynthetic pathway. By blocking this enzyme, prohexadione calcium reduces the levels of active gibberellins (GAs) in plants, thereby affecting growth processes such as stem elongation and leaf expansion. The compound has been shown to induce structural resistance to various plant stresses and diseases.
Inhibition of Gibberellin Biosynthesis
Research indicates that prohexadione calcium significantly reduces the levels of gibberellins in treated plants. A study on spinach (Spinacia oleracea) demonstrated that treatment with prohexadione calcium resulted in decreased levels of GA1 and GA8 while accumulating other GAs such as GA53 and GA44 . The inhibition of gibberellin biosynthesis leads to reduced stem elongation and altered growth patterns, which can enhance crop yield under specific conditions.
Effects on Crop Yield and Growth
A comprehensive study evaluated the effects of prohexadione calcium on peanut crops. The results indicated that application rates of 0.75x and 1.0x significantly reduced mainstem height compared to non-treated controls, while pod yield remained comparable across treatments . This suggests that while vegetative growth is suppressed, reproductive outcomes can be maintained or even improved.
Table 1: Effects of Prohexadione Calcium on Plant Growth
| Plant Species | Treatment Concentration | Effect on Stem Height | Effect on Pod Yield |
|---|---|---|---|
| Spinach | N/A | Reduced | N/A |
| Peanut | 0.75x | Significant reduction | Comparable |
| Rice | N/A | Reduced | N/A |
Study on Spinach
In a controlled environment, spinach plants treated with prohexadione calcium exhibited a significant reduction in stem elongation under long-day conditions. The study quantified various gibberellins using gas chromatography, revealing that the primary active GA for stem elongation was GA1 . This case highlights the potential for using prohexadione calcium to manage growth in leafy vegetables.
Peanut Crop Management
A multi-state project assessed the economic viability of prohexadione calcium in peanut cultivation. The findings indicated that while the compound effectively managed canopy growth, it did not adversely affect pod yield across various locations. This suggests that prohexadione calcium can be an effective tool for growers looking to optimize peanut production without sacrificing yield .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization and carboxylation of propionyl-substituted cyclohexane precursors. For optimization, employ Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. Fractional factorial designs can identify critical parameters while minimizing experimental runs . Purity validation via GC or HPLC (≥95%) is essential, as impurities may skew bioactivity results .
Q. How is this compound characterized analytically, and what techniques validate its structural integrity?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent positions, FT-IR for carbonyl group identification, and mass spectrometry (ESI-MS) for molecular weight verification. X-ray crystallography may resolve stereochemical ambiguities. Cross-reference spectral data with literature or databases for consistency .
Q. What is the proposed mechanism of action in plant growth regulation, and how can it be experimentally validated?
- Methodological Answer : As a gibberellin biosynthesis inhibitor, it likely targets 3β-hydroxylase enzymes. Validate via in vitro enzyme inhibition assays using recombinant proteins and LC-MS to quantify gibberellin intermediates. In vivo studies can involve Arabidopsis thaliana mutants with disrupted gibberellin pathways, monitoring stem elongation under controlled conditions .
Q. What stability profiles should researchers consider during storage and handling?
- Methodological Answer : Conduct accelerated stability studies under varied pH (4–9), temperature (4°C–40°C), and humidity (40–80% RH). Monitor degradation via HPLC every 30 days. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation . Photostability testing under UV/visible light (ICH Q1B guidelines) is recommended .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and plant enzyme targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to simulate binding to 3β-hydroxylase active sites. Validate predictions with molecular dynamics simulations (GROMACS) assessing binding affinity over 100-ns trajectories. QSAR models can correlate structural modifications (e.g., propionyl chain length) with inhibitory potency .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer : Analyze variables such as compound purity (GC/HPLC thresholds), solvent systems (polar vs. non-polar), and plant species/strain differences. Meta-analyses using standardized effect sizes (Cohen’s d) can quantify variability. Replicate studies under harmonized protocols, reporting detailed Supplementary Materials for reproducibility .
Q. What methodologies assess synergistic effects with other plant growth regulators?
- Methodological Answer : Employ combinatorial screening using fractional inhibitory concentration (FIC) indices. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics when co-administered with auxins or cytokinins. Field trials with randomized block designs can evaluate additive effects on crop yield .
Q. What ecotoxicological risks are associated with environmental release, and how can they be mitigated?
- Methodological Answer : Follow OECD guidelines for acute toxicity testing in Daphnia magna (48-hr EC₅₀) and algal growth inhibition (72-hr ErC₅₀). Soil mobility studies using column chromatography assess leaching potential. Biodegradation can be tracked via ¹⁴C-labeled compound and LC-MS/MS .
Methodological Frameworks
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
